molecular formula C14H14F3N3 B1401842 [6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-01-9

[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No.: B1401842
CAS No.: 1311278-01-9
M. Wt: 281.28 g/mol
InChI Key: RXDKMAMZMUWABW-UHFFFAOYSA-N
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Description

[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a chemical research compound designed for investigative purposes, featuring a molecular architecture that incorporates two pharmaceutically significant motifs: a 4-trifluoromethylpyridine (TFMP) group and an aniline moiety. The inclusion of the trifluoromethylpyridine scaffold is a established strategy in medicinal chemistry to optimize the physicochemical characteristics of a molecule, which can profoundly influence its biological activity and metabolic stability . The unique properties of the fluorine atom and the pyridine ring are known to bestow distinctive physical-chemical properties to their parent compounds, making TFMP derivatives key ingredients in the development of various agrochemicals and pharmaceuticals . The aniline (4-Amino-phenyl) component, conversely, can serve as a critical pharmacophore, potentially enabling the molecule to engage in specific hydrogen-bonding interactions within a biological target. While the specific mechanism of action for this compound is not delineated in the literature, its structural design suggests potential research utility in the exploration of kinase inhibition or other biological pathways relevant to oncology and other disease areas, drawing parallels to other advanced research compounds . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(4-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-3-5-11(18)6-4-9/h3-8H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDKMAMZMUWABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. Its unique structure, characterized by a pyridine ring with amino and trifluoromethyl substituents, positions it as a promising candidate in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.

  • Chemical Formula : C₁₄H₁₄F₃N₃
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 1311278-01-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Pyridine Ring Formation : Achieved through condensation reactions involving aldehydes and amines.
  • Trifluoromethyl Group Introduction : Utilizes nucleophilic substitution reactions with trifluoromethyl iodide.
  • Amination : Involves nucleophilic aromatic substitution to introduce the amino group.
  • Dimethylation : Accomplished via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and trifluoromethyl groups enhance binding affinity, while the dimethylamine moiety improves solubility and bioavailability.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, including Dipeptidyl Peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion in response to meals .

Case Studies and Research Findings

  • DPP-IV Inhibition :
    • A study demonstrated that modifications in the trifluoromethyl group significantly impacted the inhibition potency against DPP-IV, highlighting structure-activity relationships (SAR) that are critical for drug design .
    • The presence of the trifluoromethyl group has been shown to enhance binding interactions with the active site of DPP-IV, leading to increased therapeutic efficacy in controlling blood glucose levels.
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Further investigation is required to elucidate these mechanisms fully .
  • Neurotransmitter Modulation :
    • The compound's ability to interact with serotonin receptors has been explored, indicating potential applications in treating mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
[6-(2-Amino-phenyl)-4-methyl-pyridin-2-yl]-dimethyl-amineSimilar backbone, methyl instead of trifluoromethylModerate DPP-IV inhibition
[6-(2-Amino-phenyl)-4-chloromethyl-pyridin-2-yl]-dimethyl-amineChlorine substituentLower potency compared to trifluoromethyl variant
[6-(2-Amino-phenyl)-4-fluoropropyl-pyridin-2-yl]-dimethyl-amineFluoropropyl substituentEnhanced lipophilicity but reduced enzyme affinity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of trifluoromethyl-containing compounds in anticancer drug development. The incorporation of the trifluoromethyl group is associated with improved pharmacokinetic properties. For instance, compounds similar to [6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine have been evaluated for their ability to inhibit telomerase activity in cancer cells. A study demonstrated that derivatives with similar structures exhibited significant inhibitory effects on gastric cancer cell lines, indicating a promising avenue for further research in anticancer therapies .

CompoundIC50 (µM)Cancer Cell Line
Compound A2.3 ± 0.07SGC-7901
Compound B2.56 ± 0.11SGC-7901

Drug Development

The compound's structural features make it a candidate for designing new drugs targeting various diseases. Its amino and trifluoromethyl groups can be modified to enhance binding affinity to specific biological targets. For example, the development of new derivatives has shown promising results against specific cancer types by utilizing structure-activity relationship (SAR) studies .

Fluorinated Materials

The unique properties of trifluoromethyl groups lend themselves to applications in creating advanced materials with enhanced thermal and chemical stability. Research into polymers incorporating such compounds has indicated improved performance in harsh environments, making them suitable for applications in coatings and electronics .

Case Study 1: Anticancer Drug Development

A recent investigation into the synthesis of novel pyridine derivatives demonstrated that compounds incorporating the this compound framework exhibited potent anticancer activity against multiple cell lines, including MCF7 and HEPG2. The study utilized a series of analogs to determine optimal structural configurations for enhanced efficacy .

Case Study 2: Material Applications

In a collaborative project focusing on fluorinated polymers, researchers synthesized materials using this compound as a building block. The resulting polymers displayed superior resistance to solvents and elevated temperatures compared to conventional materials, suggesting potential industrial applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine/Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Differences
[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine 4-CF₃, 2-N(CH₃)₂, 6-(4-NH₂-C₆H₄) 351.42 (calculated) Reference compound
[6-(3-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine 6-(3-NH₂-C₆H₄) Similar Positional isomerism (3- vs. 4-NH₂) reduces aromatic stacking efficiency
[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine 6-(3-OCH₃-C₆H₄) 366.39 Methoxy group decreases basicity, alters H-bonding capacity
[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine 6-(3-(CH₂N(CH₂CH₃)₂)-C₆H₄) 351.42 Bulky substituent reduces solubility but enhances membrane permeability
{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine Pyridine 6-(4-(2-Cl-pyrimidinyl)-C₆H₄) 378.79 Pyrimidine introduces additional nitrogen, altering planarity and receptor binding

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinic acid ).
  • Solubility: Dimethylamine substituents improve aqueous solubility relative to diethylaminomethyl analogs .
  • Metabolic Stability: Fluorinated compounds (e.g., [6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine ) resist oxidative metabolism better than non-fluorinated counterparts.

Preparation Methods

General Synthesis Approach

The synthesis of [6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine involves the formation of a pyridine core.

Method A

Preparation for compound E involves mixing substituted pyridin-2-amine (1 equivalent) and substituted pyridine-2-carbaldehyde (1 equivalent) in methanol. Then, TosOH (0.2 equivalent) and 2-isocyano-2,4,4-trimethyl-pentane (1 equivalent) are added. The resulting mixture is stirred at 70 °C for 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic phase is dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to obtain a residue, which is then purified by silica gel chromatography to yield the product.

Method F

Iodine (1.2 equivalents) is added to a mixture of 1-(2-pyridyl)ethanone (1 equivalent) and the substituted pyridin-2-amine (2.3 equivalents). The mixture is stirred at 110 °C for 4 hours and then at 70 °C for 12 hours. Water and NaOH (10 equivalents) are added, and the mixture is stirred at 100 °C for 1 hour. The reaction mixture is diluted with dichloromethane and adjusted to pH 8 with a 6 M HCl solution. The mixture is extracted with dichloromethane. The combined organic phase is washed with water, dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the product.

Challenges in Synthesis

The trifluoromethyl group poses challenges due to its electron-withdrawing nature, which can influence reactivity during coupling reactions.

Data Table

Parameter Value
CAS No. 1311278-01-9
Molecular Formula C14H14F3N3
Molecular Weight 281.28 g/mol
IUPAC Name 6-(4-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-3-5-11(18)6-4-9/h3-8H,18H2,1-2H3
Standard InChIKey RXDKMAMZMUWABW-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)N)C(F)(F)F
Canonical SMILES CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)N)C(F)(F)F
PubChem Compound 71628606
Last Modified Aug 16 2023

Q & A

Q. What are the key synthetic routes for [6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, and how are reaction conditions optimized?

The compound is synthesized via multi-step protocols:

  • Suzuki-Miyaura Coupling : To attach the 4-aminophenyl group to the pyridine core. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are used in polar solvents (e.g., DMF) at 80–100°C .
  • Nucleophilic Substitution : Introduces the trifluoromethyl group using CF₃ sources (e.g., Ruppert-Prakash reagent) under inert atmospheres .
  • Dimethylamination : Achieved via reductive amination or alkylation with dimethylamine derivatives . Optimization involves controlling temperature, solvent polarity, and catalyst loading to maximize yield (>75%) and purity (HPLC >95%) .

Q. Which structural characterization techniques are critical for confirming the compound’s identity?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ ~7.8 ppm for pyridine protons, δ ~3.1 ppm for dimethylamine) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., pyridine-phenyl torsion angle ~12°) to confirm stereoelectronic effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 335.14 for C₁₄H₁₄F₃N₃) .

Q. How do the amino and trifluoromethyl groups influence the compound’s physicochemical and biological properties?

  • Amino Group (-NH₂) : Enhances solubility in polar solvents (logP reduction by ~0.5 units) and enables hydrogen bonding with biological targets (e.g., kinase ATP pockets) .
  • Trifluoromethyl (-CF₃) : Increases lipophilicity (logP +1.2) and metabolic stability by resisting oxidative degradation . Synergistically, these groups improve blood-brain barrier penetration for neurological applications .

Q. What biological targets are associated with this compound, and how are they identified?

Predicted targets include:

  • Kinases (e.g., JAK2, EGFR) : Confirmed via kinase inhibition assays (IC₅₀ < 1 µM) .
  • GPCRs (e.g., serotonin receptors) : Identified using radioligand binding assays .
  • Microtubule Proteins : Validated via tubulin polymerization assays . Target prioritization combines computational docking (AutoDock Vina) and phenotypic screening .

Q. Which analytical methods ensure purity and stability during storage?

  • HPLC-UV/ELSD : Monitors purity (>98%) with C18 columns and acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 150°C .
  • Karl Fischer Titration : Measures moisture content (<0.1% w/w) for hygroscopicity assessment . Storage recommendations: desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How are interaction studies with biological targets designed to elucidate mechanism of action?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ/kd) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for affinity determination .
  • Cryo-EM/X-ray Co-crystallography : Resolves binding poses (e.g., CF₃ group in hydrophobic pockets) . Contradictions between in vitro and cellular activity are resolved using siRNA knockdowns to confirm target relevance .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Meta-Analysis : Cross-validate docking scores (Glide vs. MOE) with experimental IC₅₀ values .
  • SAR Studies : Modify substituents (e.g., replacing -CF₃ with -Cl) to test hydrophobicity-activity relationships .
  • Proteomic Profiling : Identify off-target effects via mass spectrometry-based pulldown assays .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Introduce acetyl-protected amines to enhance oral bioavailability (>40% in murine models) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) NPs improve plasma half-life from 2h to 8h .
  • Metabolite Identification : LC-MS/MS detects hepatic oxidation products (e.g., -CF₃ → -COOH) to guide structural refinements .

Q. How does crystallography inform stability and formulation development?

  • Hydrogen Bond Networks : Intramolecular N–H···N bonds (2.8 Å) reduce conformational flexibility, enhancing solid-state stability .
  • Polymorph Screening : Identifies Form I (monoclinic) as the most stable crystal lattice for tablet compression .
  • Excipient Compatibility : Microcrystalline cellulose prevents hygroscopic degradation during lyophilization .

Q. How does this compound compare structurally and functionally to analogs?

Compound Key Substituents Biological Activity Unique Feature
Target Compound4-CF₃, 6-(4-NH₂-Ph), NMe₂Kinase inhibition (IC₅₀ 0.8 µM)Balanced lipophilicity (logP 2.1)
4-AminoquinolineQuinoline core, -NH₂AntimalarialHigh aqueous solubility
5-TrifluoromethylpyridinePyridine core, -CF₃AntimicrobialMetabolic resistance
Structural uniqueness lies in the synergistic -CF₃/-NH₂ groups, enabling dual-target engagement (kinases + GPCRs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Reactant of Route 2
Reactant of Route 2
[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

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